molecular formula C16H13ClN4O B5908415 N-[(E)-{2-[(4-chlorobenzyl)oxy]phenyl}methylidene]-4H-1,2,4-triazol-4-amine

N-[(E)-{2-[(4-chlorobenzyl)oxy]phenyl}methylidene]-4H-1,2,4-triazol-4-amine

Cat. No.: B5908415
M. Wt: 312.75 g/mol
InChI Key: ZGHMIONFOBSART-AWQFTUOYSA-N
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Description

N-[(E)-{2-[(4-chlorobenzyl)oxy]phenyl}methylidene]-4H-1,2,4-triazol-4-amine is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a chlorobenzyl group, and a phenylmethylidene moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Properties

IUPAC Name

(E)-1-[2-[(4-chlorophenyl)methoxy]phenyl]-N-(1,2,4-triazol-4-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4O/c17-15-7-5-13(6-8-15)10-22-16-4-2-1-3-14(16)9-20-21-11-18-19-12-21/h1-9,11-12H,10H2/b20-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGHMIONFOBSART-AWQFTUOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NN2C=NN=C2)OCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/N2C=NN=C2)OCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-{2-[(4-chlorobenzyl)oxy]phenyl}methylidene]-4H-1,2,4-triazol-4-amine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via nucleophilic substitution reactions, where a suitable chlorobenzyl halide reacts with the triazole intermediate.

    Formation of the Phenylmethylidene Moiety: The final step involves the condensation of the triazole derivative with a benzaldehyde derivative to form the phenylmethylidene moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-{2-[(4-chlorobenzyl)oxy]phenyl}methylidene]-4H-1,2,4-triazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

N-[(E)-{2-[(4-chlorobenzyl)oxy]phenyl}methylidene]-4H-1,2,4-triazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(E)-{2-[(4-chlorobenzyl)oxy]phenyl}methylidene]-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The chlorobenzyl group may enhance the compound’s binding affinity to its targets, while the phenylmethylidene moiety contributes to its overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 3-{4-[(2-chlorobenzyl)oxy]phenyl}-N’-[(E)-(2,6-dichlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide
  • 3-{4-[(4-chlorobenzyl)oxy]phenyl}-N’-[(E)-1-(3,4-dichlorophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide

Uniqueness

N-[(E)-{2-[(4-chlorobenzyl)oxy]phenyl}methylidene]-4H-1,2,4-triazol-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

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